molecular formula C6H4BrF3S B2683737 4-Bromo-3-methyl-2-trifluoromethyl-thiophene CAS No. 1965305-21-8

4-Bromo-3-methyl-2-trifluoromethyl-thiophene

Cat. No.: B2683737
CAS No.: 1965305-21-8
M. Wt: 245.06
InChI Key: FIRLWDRJRVHSJX-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-2-trifluoromethyl-thiophene is a heterocyclic compound that features a thiophene ring substituted with bromine, methyl, and trifluoromethyl groups. Thiophenes are known for their aromatic properties and are widely used in various fields due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-2-trifluoromethyl-thiophene typically involves the bromination of 3-methyl-2-trifluoromethyl-thiophene. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-2-trifluoromethyl-thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-methyl-2-trifluoromethyl-thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-2-trifluoromethyl-thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-3-methylthiophene
  • 2,5-Dibromo-(trifluoromethyl)benzene

Comparison: 4-Bromo-3-methyl-2-trifluoromethyl-thiophene is unique due to the presence of both bromine and trifluoromethyl groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for use in more demanding chemical reactions and industrial processes .

Properties

IUPAC Name

4-bromo-3-methyl-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3S/c1-3-4(7)2-11-5(3)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRLWDRJRVHSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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